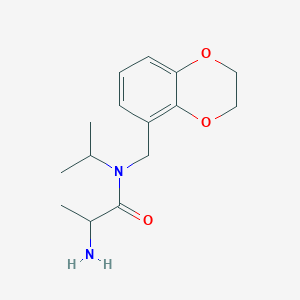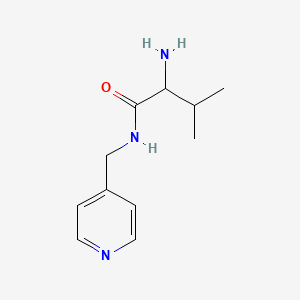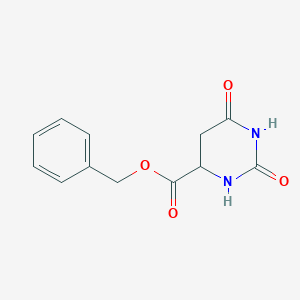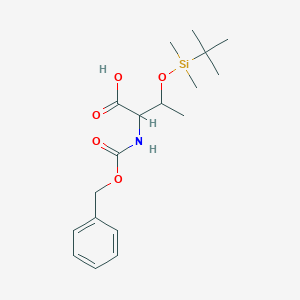
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-threonine, an essential amino acid, and is often used as a protecting group for amino acids during peptide synthesis.
Métodos De Preparación
The synthesis of N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine with a tert-butyldimethylsilyl group and the protection of the amino group with a benzyloxycarbonyl group. The reaction conditions often include the use of tert-butyldimethylsilyl chloride and benzyloxycarbonyl chloride in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the protecting groups.
Substitution: The tert-butyldimethylsilyl group can be selectively cleaved using reagents like tetrabutylammonium fluoride.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protecting group. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the enzymes and reagents used in peptide synthesis.
Comparación Con Compuestos Similares
Similar compounds include other amino acid derivatives with different protecting groups, such as:
- N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-serine
- N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-tyrosine
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
Propiedades
Fórmula molecular |
C18H29NO5Si |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H29NO5Si/c1-13(24-25(5,6)18(2,3)4)15(16(20)21)19-17(22)23-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3,(H,19,22)(H,20,21) |
Clave InChI |
RWIBCRFYARPQFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


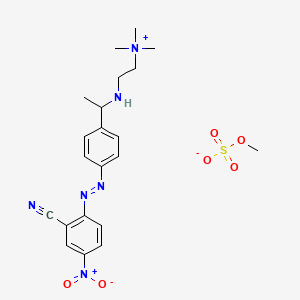
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)

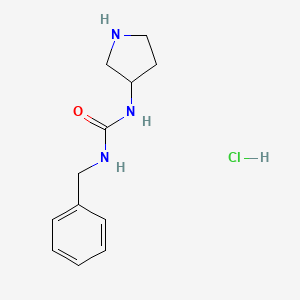
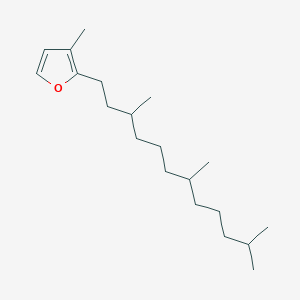
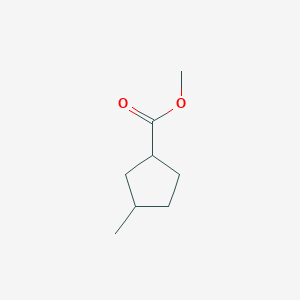
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)


